4-Benzyl-2-fluoropyridine
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Overview
Description
4-Benzyl-2-fluoropyridine is an organic compound that belongs to the class of fluoropyridines It is characterized by the presence of a benzyl group attached to the fourth position and a fluorine atom attached to the second position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Benzyl-2-fluoropyridine typically involves the fluorination of pyridine derivatives. One common method is the reaction of 3-bromo-2-nitropyridine with tetrabutylammonium fluoride in dimethylformamide at room temperature, which forms 2-fluoro-3-bromopyridine . This intermediate can then undergo further reactions to introduce the benzyl group at the fourth position.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the literature. the general approach involves large-scale fluorination reactions followed by benzylation under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 4-Benzyl-2-fluoropyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Nucleophilic substitution reactions are common, especially at the benzylic position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed under mild conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields pyridine N-oxides, while reduction can produce aminopyridines.
Scientific Research Applications
4-Benzyl-2-fluoropyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 4-Benzyl-2-fluoropyridine involves its interaction with specific molecular targets. The fluorine atom’s electron-withdrawing effect influences the compound’s reactivity and binding affinity. This can affect various biochemical pathways, making it a valuable tool in medicinal chemistry and drug development .
Comparison with Similar Compounds
2-Fluoropyridine: Lacks the benzyl group, making it less hydrophobic.
4-Benzylpyridine: Lacks the fluorine atom, affecting its electronic properties.
2,4-Difluoropyridine: Contains an additional fluorine atom, altering its reactivity.
Uniqueness: 4-Benzyl-2-fluoropyridine’s unique combination of a benzyl group and a fluorine atom provides distinct chemical and physical properties, making it a versatile compound in various research applications.
Properties
CAS No. |
111887-70-8 |
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Molecular Formula |
C12H10FN |
Molecular Weight |
187.21 g/mol |
IUPAC Name |
4-benzyl-2-fluoropyridine |
InChI |
InChI=1S/C12H10FN/c13-12-9-11(6-7-14-12)8-10-4-2-1-3-5-10/h1-7,9H,8H2 |
InChI Key |
HTPLNLPEMYXKEK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC(=NC=C2)F |
Origin of Product |
United States |
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